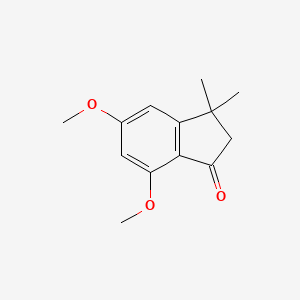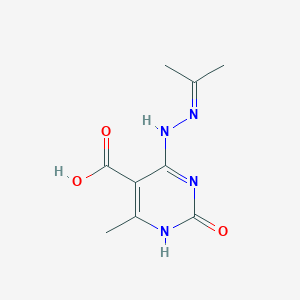
6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde is an organic compound belonging to the chromene family It is characterized by a chromene ring substituted with a chlorine atom at the 6th position, a methyl group at the 5th position, and an aldehyde group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde involves the reaction of 2,4-dinitrophenol with chloroacetic anhydride in the presence of thionyl chloride. This reaction produces 6-chloro-3-acetyl-7-methylchromone, which is then reduced using lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: 6-Chloro-5-methyl-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 6-Chloro-5-methyl-4-oxo-4H-chromene-3-methanol.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the chromene ring structure allows for interactions with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde: Similar structure but lacks the methyl group at the 5th position.
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Similar structure but has a nitrile group instead of an aldehyde group.
6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: Similar structure but has a carboxylic acid group and a fluorine atom .
Uniqueness
6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and methyl groups, along with the aldehyde functionality, makes it a versatile intermediate for various synthetic applications.
Eigenschaften
CAS-Nummer |
112059-06-0 |
|---|---|
Molekularformel |
C11H7ClO3 |
Molekulargewicht |
222.62 g/mol |
IUPAC-Name |
6-chloro-5-methyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClO3/c1-6-8(12)2-3-9-10(6)11(14)7(4-13)5-15-9/h2-5H,1H3 |
InChI-Schlüssel |
GEHXGKBYEZZKBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)








![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)


